SRS11-92

Vue d'ensemble

Description

Méthodes De Préparation

SRS11-92 est synthétisé comme un dérivé de la ferrostatine-1. La voie de synthèse implique la modification de la structure de la ferrostatine-1 pour améliorer sa puissance et sa stabilité. Les conditions de réaction spécifiques et les méthodes de production industrielle sont propriétaires et ne sont pas largement divulguées dans la littérature publique. Il est connu que le composé est disponible en diverses quantités à des fins de recherche .

Analyse Des Réactions Chimiques

SRS11-92 subit principalement des réactions liées à son rôle d'inhibiteur de la ferroptose. Il interagit avec les espèces réactives de l'oxygène et le fer pour empêcher la peroxydation des lipides, un processus clé de la ferroptose. Les réactifs courants utilisés dans ces réactions comprennent l'érastine et d'autres inducteurs de la ferroptose. Les principaux produits formés à partir de ces réactions sont généralement les formes inhibées des espèces réactives de l'oxygène et les composants cellulaires stabilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé pour étudier les mécanismes de la ferroptose et pour développer de nouveaux inhibiteurs de la ferroptose.

Biologie : Il aide à comprendre le rôle du stress oxydatif et de la peroxydation des lipides dans la mort cellulaire.

Médecine : this compound est étudié pour ses applications thérapeutiques potentielles dans les maladies neurodégénératives, l'AVC et d'autres affections impliquant le stress oxydatif et l'inflammation.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la ferroptose .

Mécanisme d'action

This compound exerce ses effets en inhibant la ferroptose par la prévention de la peroxydation des lipides. Il interagit avec les espèces réactives de l'oxygène et le fer pour stabiliser les composants cellulaires et empêcher la mort cellulaire. Les cibles moléculaires impliquées comprennent la glutathion peroxydase 4 (GPx4), le facteur 2 lié au facteur érythroïde nucléaire 2 (Nrf2) et l'hème oxygénase-1 (HO-1). Ces voies sont cruciales pour atténuer le stress oxydatif et l'inflammation .

Applications De Recherche Scientifique

Scientific Applications of SRS11-92

This compound, also known as AA9, is a ferrostatin-1 (Fer-1) analog that has shown promise as a ferroptosis inhibitor with potential applications in treating neurological diseases, particularly stroke . Ferroptosis is a form of cell death increasingly recognized as a key mechanism in the pathology of stroke, and specific inhibitors like this compound have demonstrated the ability to reverse cerebral ischemia/reperfusion injury .

Effects on Cerebral Ischemia/Reperfusion Injury

In vivo studies In a mouse model of middle cerebral artery occlusion-reperfusion (MCAO/R), both Fer-1 and AA9 (this compound) improved brain infarct size, reduced neuronal damage, and alleviated neurological deficits . These compounds also inhibited iron deposition, decreased ROS (reactive oxygen species) accumulation, and reduced neuroinflammation . Moreover, they increased the expression of GPx4, Nrf2, and HO-1 while suppressing HMGB1 and NF-κB p65 expression in the injured hippocampal formation . However, the Nrf2 inhibitor ML385 reversed the neuroprotective effects of AA9, including its impact on oxidative stress and neuroinflammation .

In vitro studies In vitro studies showed that AA9 could alleviate neuronal oxidative stress and neuroinflammation induced by oxygen-glucose deprivation/reperfusion (OGD/R) via the Nrf2 pathway. This neuroprotective effect was also impaired by ML385 in primary neurons .

The research findings suggest that the Fer-1 analog AA9 (this compound) could be suitable for further translational studies aimed at protecting against neuronal damage through the Nrf2 signal pathway-mediated reduction of oxidative stress and neuroinflammation in stroke and other neurological diseases .

Role as a Ferroptosis Inhibitor

This compound is effective in protecting human primary fibroblasts from cell death induced by frataxin depletion . Ferroptosis is critically controlled by inhibiting the SLC7A11 pathway .

Optimization from this compound

Mécanisme D'action

SRS11-92 exerts its effects by inhibiting ferroptosis through the prevention of lipid peroxidation. It interacts with reactive oxygen species and iron to stabilize cellular components and prevent cell death. The molecular targets involved include glutathione peroxidase 4 (GPx4), nuclear factor erythroid 2-related factor 2 (Nrf2), and heme oxygenase-1 (HO-1). These pathways are crucial in mitigating oxidative stress and inflammation .

Comparaison Avec Des Composés Similaires

SRS11-92 est comparé à d'autres inhibiteurs de la ferroptose tels que la ferrostatine-1 et ses analogues. Bien que tous ces composés inhibent la ferroptose, this compound est reconnu pour sa puissance et sa stabilité accrues. Des composés similaires comprennent :

Ferrostatine-1 : Le composé parent de this compound, connu pour ses effets inhibiteurs de la ferroptose.

Liproxstatine-1 : Un autre inhibiteur puissant de la ferroptose avec une structure chimique différente.

iFSP1 : Un inhibiteur sélectif de la protéine suppresseur de la ferroptose 1 (FSP1), qui empêche également la ferroptose par un mécanisme différent .

This compound se distingue par son efficacité améliorée dans les modèles précliniques et son potentiel d'applications thérapeutiques dans diverses maladies impliquant le stress oxydatif et l'inflammation.

Activité Biologique

SRS11-92, also known as AA9, is a novel ferrostatin-1 analog that has garnered attention for its potential therapeutic applications in neuroprotection and the treatment of diseases associated with ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and implications for future research.

This compound exerts its biological effects primarily through the modulation of oxidative stress and neuroinflammation. Key mechanisms include:

- Inhibition of Ferroptosis : this compound inhibits ferroptosis by reducing iron accumulation and reactive oxygen species (ROS) generation. It enhances the expression of antioxidant proteins such as glutathione peroxidase 4 (GPx4) and nuclear factor erythroid 2-related factor 2 (Nrf2), which are critical in cellular defense against oxidative stress .

- Neuroprotective Effects : In models of cerebral ischemia/reperfusion injury, this compound has been shown to improve outcomes by reducing brain infarct size and neuronal damage. It achieves this by suppressing neuroinflammation and oxidative stress responses, highlighting its potential as a therapeutic agent for stroke and other neurological disorders .

Preclinical Studies

Several studies have evaluated the efficacy of this compound in various preclinical models:

-

Middle Cerebral Artery Occlusion-Reperfusion (MCAO/R) Model :

- Findings : Administration of this compound significantly reduced brain infarct size and neurological deficits in mice subjected to MCAO/R. It inhibited iron deposition and ROS accumulation while enhancing the expression of protective proteins like GPx4 and Nrf2 .

- Table 1: Effects of this compound in MCAO/R Model

Parameter Control (Vehicle) This compound (10 mg/kg) Significance Brain Infarct Size (mm²) 45 ± 5 25 ± 4 p < 0.01 Neurological Score 3.5 ± 0.5 1.5 ± 0.3 p < 0.01 Iron Deposition (µg/g tissue) 300 ± 50 150 ± 30 p < 0.05 -

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Cell Model :

- Findings : In vitro studies demonstrated that this compound mitigated OGD/R-induced neuronal oxidative stress through Nrf2 pathway activation. The neuroprotective effects were reversed by ML385, an Nrf2 inhibitor, indicating the critical role of this pathway in mediating the effects of this compound .

Case Studies

A notable case study involved the application of this compound in a model of Friedreich's ataxia (FRDA), where it was found to significantly reduce cell death induced by frataxin depletion, further supporting its role as an effective ferroptosis inhibitor .

Propriétés

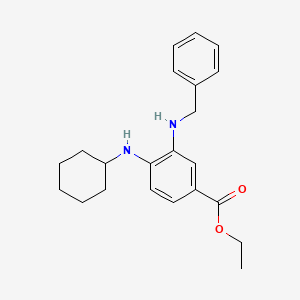

IUPAC Name |

ethyl 3-(benzylamino)-4-(cyclohexylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-2-26-22(25)18-13-14-20(24-19-11-7-4-8-12-19)21(15-18)23-16-17-9-5-3-6-10-17/h3,5-6,9-10,13-15,19,23-24H,2,4,7-8,11-12,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQAJFNLPQULSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC2CCCCC2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.